molecular formula C24H17FN2O5S B280954 Methyl 4-[(4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate

Methyl 4-[(4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate

Cat. No. B280954
M. Wt: 464.5 g/mol
InChI Key: JUZOXXQSMUMIGZ-MEFGMAGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate, also known as FSBA, is a chemical compound that has been widely used in scientific research for its unique properties. FSBA is a fluorescent probe that has been used to study protein-protein interactions, enzyme kinetics, and ligand-receptor binding.

Mechanism of Action

Methyl 4-[(4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate is a fluorescent probe that works by binding to proteins and emitting light when excited by a specific wavelength of light. The emission wavelength of Methyl 4-[(4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate is dependent on the local environment of the protein to which it is bound. This property of Methyl 4-[(4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate makes it an excellent tool for studying protein-protein interactions, enzyme kinetics, and ligand-receptor binding.
Biochemical and Physiological Effects:
Methyl 4-[(4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that has been used in vitro to study protein-protein interactions, enzyme kinetics, and ligand-receptor binding.

Advantages and Limitations for Lab Experiments

The advantages of Methyl 4-[(4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate are its high sensitivity and specificity for protein-protein interactions, enzyme kinetics, and ligand-receptor binding. Methyl 4-[(4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate is also easy to use and can be used in a variety of experimental setups. The limitations of Methyl 4-[(4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate are its cost and the need for specialized equipment to measure fluorescence.

Future Directions

There are many future directions for the use of Methyl 4-[(4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate in scientific research. One direction is the development of new fluorescent probes with improved sensitivity and specificity for protein-protein interactions, enzyme kinetics, and ligand-receptor binding. Another direction is the use of Methyl 4-[(4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate in vivo to study protein-protein interactions, enzyme kinetics, and ligand-receptor binding in living organisms. Finally, Methyl 4-[(4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate could be used to develop new drugs that target specific proteins involved in disease processes.

Synthesis Methods

Methyl 4-[(4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate can be synthesized by a multistep process involving the reaction of 4-fluorobenzenesulfonyl chloride with 1,4-diaminonaphthalene to form 4-{[(4-fluorophenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenylamine. The resulting compound is then reacted with 4-aminobenzoic acid methyl ester to form Methyl 4-[(4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate.

Scientific Research Applications

Methyl 4-[(4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate has been widely used in scientific research as a fluorescent probe to study protein-protein interactions, enzyme kinetics, and ligand-receptor binding. Methyl 4-[(4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate has been used to study the binding of ligands to G-protein coupled receptors, such as the dopamine D2 receptor. Methyl 4-[(4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate has also been used to study the activity of enzymes, such as the serine protease thrombin. In addition, Methyl 4-[(4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate has been used to study the interaction between proteins, such as the interaction between the transcription factor p53 and its binding partner MDM2.

properties

Molecular Formula

C24H17FN2O5S

Molecular Weight

464.5 g/mol

IUPAC Name

methyl 4-[[(4Z)-4-(4-fluorophenyl)sulfonylimino-1-oxonaphthalen-2-yl]amino]benzoate

InChI

InChI=1S/C24H17FN2O5S/c1-32-24(29)15-6-10-17(11-7-15)26-22-14-21(19-4-2-3-5-20(19)23(22)28)27-33(30,31)18-12-8-16(25)9-13-18/h2-14,26H,1H3/b27-21-

InChI Key

JUZOXXQSMUMIGZ-MEFGMAGPSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)F)/C4=CC=CC=C4C2=O

SMILES

COC(=O)C1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4C2=O

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4C2=O

Origin of Product

United States

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